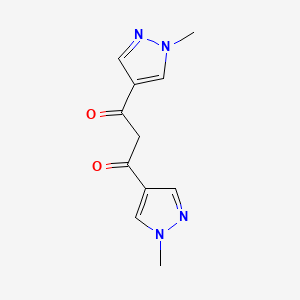![molecular formula C25H24N4O6 B2654859 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 877656-66-1](/img/new.no-structure.jpg)
ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is an intricate synthetic compound that represents a fusion of distinct functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. This compound features a combination of a benzofuran moiety fused with a pyrimidine ring and a piperazine backbone. This structural complexity lends it unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves multi-step organic reactions. A general pathway might include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a condensation reaction between a phenyl-substituted benzofuran derivative and an appropriate diaminopyrimidine compound under acidic or basic conditions.
Introduction of the piperazine moiety: Acylation reactions are used to attach a piperazine derivative to the existing core structure. This step usually requires reagents like carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the ethyl ester group is introduced through esterification reactions, using ethanol and catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: For industrial-scale production, optimizations are required for yield and cost-effectiveness:
Automated Synthesizers: Use of automated synthesizers for handling multiple steps, reducing human error, and increasing consistency.
Flow Chemistry: Implementation of continuous flow chemistry processes for scalable and efficient reactions.
Catalysis: Employing catalytic systems to improve reaction rates and reduce by-products, ensuring greener chemistry practices.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can undergo oxidation reactions leading to changes in the functional groups attached to its core.
Reduction: Selective reduction reactions can target specific ketone or ester groups within the compound.
Substitution: Various substitution reactions are feasible, particularly on the benzofuran and pyrimidine rings, under nucleophilic or electrophilic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, sulfuric acid for sulfonation, and nitrating agents like nitric acid (HNO3).
Major Products: The major products from these reactions depend on the reaction conditions but typically include oxidized or reduced analogs, and substituted variants with different functional groups replacing hydrogen atoms on the aromatic rings.
Applications De Recherche Scientifique
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is explored for various applications:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic uses, such as anti-cancer agents due to its potential to interact with DNA or inhibit specific enzymes.
Industry: Employed in the development of novel materials and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: Often targets enzymes or receptors related to its structural motif, such as kinase inhibitors or G-protein-coupled receptors (GPCRs).
Pathways Involved: It may influence pathways involved in cell cycle regulation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can be compared to other compounds like:
Analogous Benzofuran Derivatives: These share the benzofuran core but differ in their substitution patterns and side chains.
Pyrimidine-based Compounds: Compounds with similar pyrimidine backbones but different moieties attached, affecting their biological activities.
Piperazine Derivatives: Various piperazine-based drugs, differing mainly in their terminal substituents.
This compound's uniqueness lies in its fused benzofuran-pyrimidine core combined with the piperazine moiety, offering a distinct profile of chemical reactivity and potential biological activity. Similar compounds include benzofuran-based drugs, pyrimidine nucleotides, and piperazine-containing antihistamines or antipsychotics.
Propriétés
Numéro CAS |
877656-66-1 |
|---|---|
Formule moléculaire |
C25H24N4O6 |
Poids moléculaire |
476.489 |
Nom IUPAC |
ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Clé InChI |
GOVBMEQEIZFLDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)

![3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2654782.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2654783.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2654785.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)
![3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2654790.png)



![3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2654795.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
